molecular formula C12H10N4 B2621783 1-(Quinoxalin-2-yl)azetidine-3-carbonitrile CAS No. 2034512-86-0

1-(Quinoxalin-2-yl)azetidine-3-carbonitrile

Katalognummer B2621783
CAS-Nummer: 2034512-86-0
Molekulargewicht: 210.24
InChI-Schlüssel: CKDJHSCLBXJJNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Quinoxalin-2-yl)azetidine-3-carbonitrile, also known as QAC, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology. The synthesis method of QAC is relatively simple, and it has been found to have a wide range of potential applications in scientific research.

Wirkmechanismus

The mechanism of action of 1-(Quinoxalin-2-yl)azetidine-3-carbonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to interact with various enzymes and proteins, including cyclooxygenase-2, which is involved in the inflammatory response, and caspase-3, which is involved in apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation, and to induce apoptosis in cancer cells. This compound has also been found to improve cognitive function and memory in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

1-(Quinoxalin-2-yl)azetidine-3-carbonitrile has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under a wide range of conditions. However, this compound has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 1-(Quinoxalin-2-yl)azetidine-3-carbonitrile. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of this compound's potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various fields of scientific research. Its synthesis method is relatively simple, and it has been found to have a wide range of potential applications in medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesemethoden

The synthesis of 1-(Quinoxalin-2-yl)azetidine-3-carbonitrile involves the reaction of quinoxaline with azetidine-3-carbonitrile in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted into this compound. The purity of this compound can be improved through various purification techniques, such as recrystallization or chromatography.

Wissenschaftliche Forschungsanwendungen

1-(Quinoxalin-2-yl)azetidine-3-carbonitrile has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

1-quinoxalin-2-ylazetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-5-9-7-16(8-9)12-6-14-10-3-1-2-4-11(10)15-12/h1-4,6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDJHSCLBXJJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3N=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.